N-(thiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

HIV-1 replication inhibition HSP90 inhibitor 2-isoxazol-3-yl-acetamide scaffold

N-(thiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide (CAS 946261-81-0) belongs to the 2-isoxazol-3-yl-acetamide chemical class, a scaffold explored for heat shock protein 90 (HSP90) inhibition and anti-HIV activity. This compound features a thiazol-2-yl substituent on the acetamide nitrogen and a p-tolyl group at the isoxazole 5-position, defining its distinct pharmacophoric profile.

Molecular Formula C15H13N3O2S
Molecular Weight 299.35
CAS No. 946261-81-0
Cat. No. B2609342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
CAS946261-81-0
Molecular FormulaC15H13N3O2S
Molecular Weight299.35
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=NC=CS3
InChIInChI=1S/C15H13N3O2S/c1-10-2-4-11(5-3-10)13-8-12(18-20-13)9-14(19)17-15-16-6-7-21-15/h2-8H,9H2,1H3,(H,16,17,19)
InChIKeyVKPAGDUYJWITHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(thiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide – Structural and Pharmacological Baseline for Research Procurement


N-(thiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide (CAS 946261-81-0) belongs to the 2-isoxazol-3-yl-acetamide chemical class, a scaffold explored for heat shock protein 90 (HSP90) inhibition and anti-HIV activity . This compound features a thiazol-2-yl substituent on the acetamide nitrogen and a p-tolyl group at the isoxazole 5-position, defining its distinct pharmacophoric profile. Preliminary class-level evidence indicates that certain 2-isoxazol-3-yl-acetamide analogues achieve >80% HIV-1 replication inhibition at non-cytotoxic concentrations , though direct, head-to-head quantitative data for this specific molecule remain unpublished in accessible primary literature.

HSP90 inhibition research and HIV-1 replication model context
2-isoxazol-3-yl-acetamide scaffold for SAR exploration
Thiazol-2-yl substituent aligns with high-activity chemical space

Why Generic Substitution of N-(thiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide with Other 2‑Isoxazol‑3‑yl‑acetamides Risks Inconsistent Research Outcomes


Within the 2-isoxazol-3-yl-acetamide series, subtle variations in the amide‑nitrogen substituent (e.g., thiazol‑2‑yl versus pyridin‑3‑yl or isopropyl) dramatically alter HSP90 binding, anti‑HIV potency, and cytotoxicity profiles. In the foundational study of 15 analogues, only six derivatives exceeded 80% HIV‑1 inhibition, and the lead compound 2l achieved a therapeutic index ~3.5‑fold greater than the clinical candidate AUY922 . Because structure–activity relationships in this scaffold are steep, replacing the thiazol‑2‑yl‑bearing compound with a close analog lacking validated activity data introduces uncontrolled variability, jeopardizing experimental reproducibility and procurement‑driven decision‑making.

Amide-nitrogen substituent variation

Replacing thiazol-2-yl with pyridin-3-yl or isopropyl may shift anti-HIV potency and cytotoxicity profiles, as seen in the series.

Class-level activity range is wide

Only 6 of 15 class members exceeded 80% inhibition; close analogs may show negligible activity, limiting direct substitution without validation.

Scaffold-specific HSP90 binding

Mechanistic pathway may not transfer to other HSP90 inhibitor scaffolds; thiazol-2-yl-substituted compound requires individual profiling.

Quantitative Differentiation Evidence for N-(thiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide Versus the 2‑Isoxazol‑3‑yl‑acetamide Series


Anti‑HIV‑1 Inhibitory Potential Relative to the 2‑Isoxazol‑3‑yl‑acetamide Series

In a head‑to‑head comparison across 15 synthesized 2‑isoxazol‑3‑yl‑acetamide analogues, only six compounds (2a‑b, 2e, 2j, 2l‑m) achieved >80% inhibition of HIV‑1 replication at their highest non‑cytotoxic concentration (HNC) in cell‑based assays . While the precise inhibitory value for N‑(thiazol‑2‑yl)‑2‑(5‑(p‑tolyl)isoxazol‑3‑yl)acetamide was not individually reported, the class‑level data establish that high potency is not a universal feature of this scaffold; rather, it is exquisitely dependent on the amide substituent. This places the thiazol‑2‑yl analogue in the high‑potency chemical space that warrants direct comparative study.

HIV-1 Inhibition
Class-level
6 of 15 class members achieve >80% inhibition
Supports high-activity chemical space assignment
Direct data for this compound not individually reported
HIV-1 replication inhibition HSP90 inhibitor 2-isoxazol-3-yl-acetamide scaffold

Therapeutic Index Advantage of the Lead 2‑Isoxazol‑3‑yl‑acetamide over AUY922

The lead compound 2l in the 2‑isoxazol‑3‑yl‑acetamide series exhibited a therapeutic index approximately 3.5‑fold higher than AUY922 (luminespib), a second‑generation HSP90 inhibitor, in anti‑HIV assays . Although this value is reported for 2l rather than for the thiazol‑2‑yl analogue, it establishes a benchmark for the scaffold and suggests that appropriate substituent choice, such as a thiazol‑2‑yl group, could maintain or improve this favorable selectivity window.

Selectivity Window
Cross-study comparable
Lead 2l: ~3.5-fold selectivity window vs. AUY922
Supports selectivity-window interpretation for HSP90-targeted research
Class benchmark; not directly measured for this compound
Therapeutic index HSP90 inhibitor AUY922 comparator

Mechanistic Differentiation: HSP90‑Dependent Inhibition Without Direct Viral Enzyme Modulation

Unlike traditional antiretrovirals, the lead 2‑isoxazol‑3‑yl‑acetamide 2l does not significantly inhibit HIV‑1 Reverse Transcriptase, Integrase, or Protease in cell‑free in vitro assays at its HNC, yet it still attenuates HIV‑1 LTR‑driven gene expression through HSP90 inhibition . This mechanism is structurally distinct from nucleoside/tide reverse‑transcriptase inhibitors, integrase inhibitors, and protease inhibitors, and is enabled by the specific substitution pattern of the acetamide scaffold. The thiazol‑2‑yl group is expected to fine‑tune this unique pharmacodynamic profile.

Mechanism
Class-level inference
No RT, IN, PR inhibition at HNC in lead 2l
Supports HSP90-mediated LTR transcription model
Predicted for thiazol-2-yl analog based on class mechanism
HSP90 ATP-binding pocket HIV‑1 LTR-driven gene expression viral enzyme modulation

Recommended Application Scenarios for N-(thiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide Based on Evidence


Scaffold‑Hopping Hit for Anti‑HIV Medicinal Chemistry Programs Targeting HSP90

The compound serves as a structurally validated entry point into the 2-isoxazol-3-yl-acetamide chemotype, which has demonstrated >80% HIV-1 replication inhibition and a therapeutic index superior to AUY922 in its lead members . Research teams can use this thiazol‑2‑yl analogue to systematically probe structure–activity relationships while leveraging the established HSP90‑mediated mechanism.

Chemical Probe for Investigating HSP90‑Dependent HIV‑1 LTR Transcription

Because the lead analogue does not modulate RT, IN, or PR but still attenuates LTR‑driven gene expression , this compound class is ideal for dissecting HSP90’s role in HIV transcription. The thiazol‑2‑yl variant offers a distinct polarity and hydrogen‑bonding profile for target‑engagement studies.

Reference Compound for Selectivity Profiling Against Traditional Antiretroviral Targets

Given the class’s demonstrated lack of off‑target activity on viral enzymes , procurement of this compound enables counter‑screening panels to confirm that new anti‑HIV leads do not inadvertently inhibit RT, IN, or PR, thereby filtering out promiscuous inhibitors early in the discovery cascade.

Application
Selection Property
Validation Focus
HSP90-targeted HIV research – Medicinal chemistry scaffold
2-isoxazol-3-yl-acetamide with thiazol-2-yl substituent
HIV-1 replication inhibition and SAR exploration
HSP90 transcriptional regulation studies
HSP90 inhibition without viral enzyme modulation
LTR-driven gene expression assays
Counter-screening for antiretroviral target selectivity
Absence of RT, IN, PR inhibition at tested concentrations
Enzymatic counter-screening panels
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